4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide
CAS No.: 402562-90-7
Cat. No.: VC4501871
Molecular Formula: C18H17Cl2F3N4O
Molecular Weight: 433.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 402562-90-7 |
|---|---|
| Molecular Formula | C18H17Cl2F3N4O |
| Molecular Weight | 433.26 |
| IUPAC Name | N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxamide |
| Standard InChI | InChI=1S/C18H17Cl2F3N4O/c19-13-2-4-14(5-3-13)25-17(28)27-7-1-6-26(8-9-27)16-15(20)10-12(11-24-16)18(21,22)23/h2-5,10-11H,1,6-9H2,(H,25,28) |
| Standard InChI Key | OBDBBSYZODLPSX-UHFFFAOYSA-N |
| SMILES | C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The compound has a molecular formula of C₁₉H₂₁ClF₃N₅O₂, with a molecular weight of 491.9 g/mol . Its structure integrates three key moieties:
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A 1,4-diazepane ring (a seven-membered saturated heterocycle with two nitrogen atoms).
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A 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent attached to the diazepane.
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A 4-chlorophenyl group connected via a carboxamide linkage.
The SMILES notation (CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl) confirms the spatial arrangement of these groups, while the InChIKey (KOFURCFKJZWHAT-UHFFFAOYSA-N) provides a unique identifier for database searches.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁ClF₃N₅O₂ | |
| Molecular Weight | 491.9 g/mol | |
| Topological Polar Surface Area | 98.7 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 8 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of this compound likely proceeds through modular coupling of pre-functionalized fragments:
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Diazepane Carboxamide Core: Formed via carboxamide coupling between 1,4-diazepane and 4-chlorophenyl isocyanate.
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Pyridine Substitution: Introduction of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.
A hypothetical route involves:
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Step 1: Activation of 4-chlorophenylamine with triphosgene to generate the isocyanate intermediate.
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Step 2: Reaction with 1,4-diazepane under basic conditions (e.g., DIPEA in DMF) to form the carboxamide.
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Step 3: Pd-mediated Suzuki coupling with 2-bromo-3-chloro-5-(trifluoromethyl)pyridine to install the aryl group .
Challenges in Synthesis
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Steric Hindrance: Bulky trifluoromethyl and chloro groups on the pyridine ring may impede coupling efficiency.
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Regioselectivity: Ensuring substitution occurs exclusively at the diazepane’s nitrogen requires careful protecting group strategies.
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Purification: High-performance liquid chromatography (HPLC) is typically needed due to the compound’s moderate polarity.
Physicochemical and ADMET Properties
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Lipophilicity: Calculated logP of 3.2 suggests moderate membrane permeability.
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Solubility: Poor aqueous solubility (<10 µg/mL) necessitates formulation with co-solvents.
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Metabolic Stability: Predominant hepatic clearance via CYP3A4, with potential reactive metabolites from the chlorophenyl group .
Research Applications and Future Directions
Lead Optimization Strategies
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Bioisosteric Replacement: Swapping the trifluoromethyl group with cyano or sulfonamide to improve solubility.
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Prodrug Derivatization: Esterification of the carboxamide to enhance oral bioavailability.
Target Validation Studies
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CRISPR Screening: Identify genetic vulnerabilities amplified by the compound in cancer cell lines.
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Cryo-EM: Elucidate binding modes with kinase targets at atomic resolution.
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